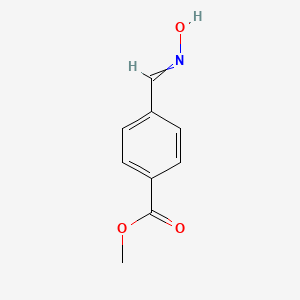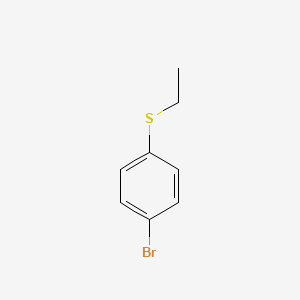
2-(1-金刚烷基)-5-甲基-1H-吲哚-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adamantane derivatives, such as 2-(1-adamantyl)-4-methylphenol , have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, a simple and economical process for producing amantadine hydrochloride, an antiviral and anti-Parkinson drug, has been developed .
Molecular Structure Analysis
The molecular structure of adamantane derivatives can be complex and varies based on the specific substituents attached to the adamantane core . Quantum-chemical calculations can be used to investigate the electronic structure of adamantane derivatives .
Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Physical And Chemical Properties Analysis
Adamantane derivatives are known for their unique physical and chemical properties, including their high thermal stability .
科学研究应用
Synthesis of Functional Adamantane Derivatives
The compound serves as a precursor for synthesizing various functional adamantane derivatives. Due to the high reactivity of the adamantyl group, it can be used to create monomers, thermally stable materials, and bioactive compounds. These derivatives are valuable in developing new materials with enhanced properties .
Pharmaceutical Applications
Adamantane derivatives, including those derived from “2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde,” have shown promise in pharmaceutical applications. They are explored for their potential in creating drugs with improved efficacy and stability, particularly in targeting neurological disorders due to the adamantane’s ability to cross the blood-brain barrier .
High-Energy Fuels and Oils
The structural integrity and stability of adamantane-based compounds make them suitable candidates for high-energy fuels and oils. Their unique chemical properties could lead to the development of fuels with higher calorific value and better performance in extreme conditions .
Material Science
In material science, the adamantane structure is known for its diamond-like properties. Compounds like “2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde” can be utilized to create higher diamondoids and nanodiamonds, which have applications in creating wear-resistant coatings and enhancing material strength .
Catalysis
The adamantyl group’s unique geometry and electronic properties can influence catalytic reactions. Researchers are investigating the use of adamantane derivatives as catalysts or catalyst supports to improve the efficiency of various chemical processes .
Surface Recognition and Drug Delivery Systems
The adamantane moiety is being studied for its role in surface recognition and targeted drug delivery systems. Its ability to anchor in lipid bilayers makes it a promising candidate for designing liposomes and other drug carriers that can selectively target diseased cells .
Polymerization Reactions
“2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde” can participate in polymerization reactions to form polymers with unique properties. The resulting polymers could exhibit high thermal stability and resistance to chemical degradation, making them suitable for advanced engineering applications .
Quantum-Chemical Calculations
The compound is also used in quantum-chemical calculations to investigate the electronic structure of adamantane derivatives. These studies help elucidate the mechanisms of chemical and catalytic transformations, contributing to the development of new synthetic methods .
作用机制
Target of Action
Adamantane derivatives have been known to interact with various biological targets, including membrane proteins and enzymes .
Mode of Action
Adamantane derivatives are known for their high reactivity, which allows them to be utilized as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
Adamantane derivatives are known to be involved in various chemical and catalytic transformations .
Pharmacokinetics
It’s known that adamantane derivatives can distribute extensively into extra vascular spaces . The primary elimination pathway is hydrolysis by multiple tissues/organs .
Result of Action
Adamantane derivatives are known to be used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
安全和危害
Safety data sheets for similar compounds, such as 2-(1-Adamantyl)-4-methylphenol , provide information on potential hazards, including skin and eye irritation, and respiratory irritation. It’s important to handle these chemicals with care, using personal protective equipment and working in a well-ventilated area .
未来方向
属性
IUPAC Name |
2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-12-2-3-18-16(4-12)17(11-22)19(21-18)20-8-13-5-14(9-20)7-15(6-13)10-20/h2-4,11,13-15,21H,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFWXCQJKSCTMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)





![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)
![4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276707.png)


![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)
![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)
